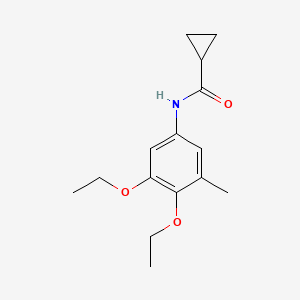
6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of a pteridine precursor, which undergoes alkylation and subsequent hydroxylation to introduce the hydroxypropyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl group at the 1-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that recognize the pteridine structure. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(1-Hydroxyethyl)-1-methylpteridine-2,4(1H,3H)-dione: Similar structure with an ethyl group instead of a propyl group.
6-(1-Hydroxybutyl)-1-methylpteridine-2,4(1H,3H)-dione: Contains a butyl group instead of a propyl group.
6-(1-Hydroxypropyl)-1-ethylpteridine-2,4(1H,3H)-dione: Ethyl group at the 1-position instead of a methyl group.
Uniqueness
6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group at the 6-position and the methyl group at the 1-position differentiates it from other pteridine derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
91078-37-4 |
|---|---|
Molekularformel |
C10H12N4O3 |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
6-(1-hydroxypropyl)-1-methylpteridine-2,4-dione |
InChI |
InChI=1S/C10H12N4O3/c1-3-6(15)5-4-11-8-7(12-5)9(16)13-10(17)14(8)2/h4,6,15H,3H2,1-2H3,(H,13,16,17) |
InChI-Schlüssel |
FQXUXFKUANGZLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=C2C(=N1)C(=O)NC(=O)N2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


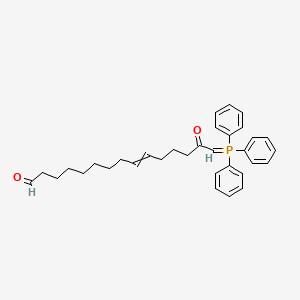
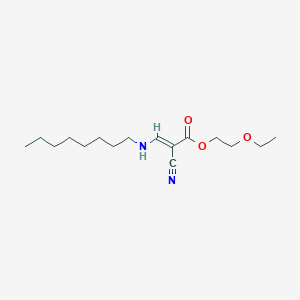
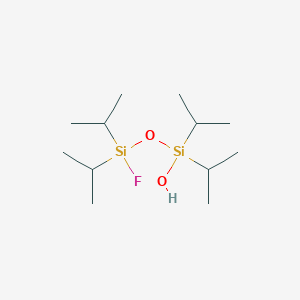
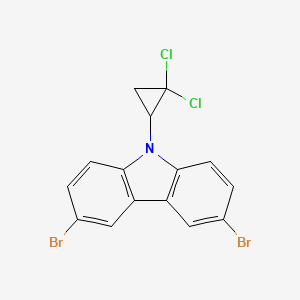
![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)
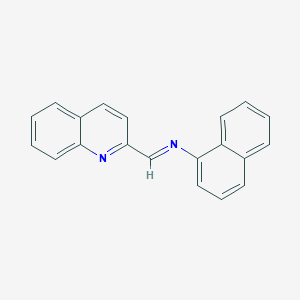
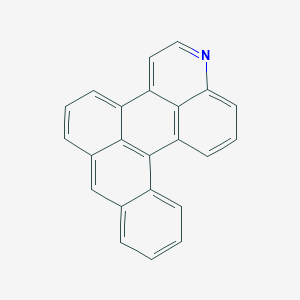
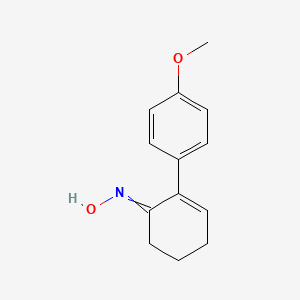
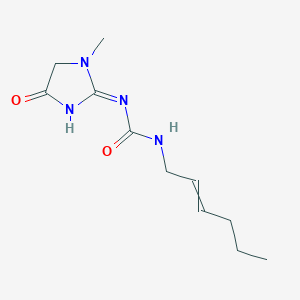
![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
